Product packaging for 8-(Chloromethyl)imidazo[1,5-a]pyridine(Cat. No.:CAS No. 1446321-83-0)

8-(Chloromethyl)imidazo[1,5-a]pyridine

Cat. No.: B2423886
CAS No.: 1446321-83-0
M. Wt: 166.61
InChI Key: OYWLHTSJJNUEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-(Chloromethyl)imidazo[1,5-a]pyridine (CAS 1446321-83-0) is a valuable heteroaromatic building block in medicinal chemistry and organic synthesis. This compound, with the molecular formula C 8 H 7 ClN 2 and a molecular weight of 166.61 g/mol, features a reactive chloromethyl group on the imidazopyridine scaffold . This structure makes it a key intermediate for constructing more complex molecules, particularly through nucleophilic substitution reactions, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. The primary research value of this compound lies in its application as a synthetic precursor. The chloromethyl group serves as an excellent handle for further functionalization, allowing researchers to create amides, ethers, thioethers, or alkylated amine derivatives. This enables the incorporation of the imidazo[1,5-a]pyridine core—a privileged structure in pharmacology—into larger molecular architectures. Such derivatives are of significant interest in the development of potential pharmaceutical agents. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is classified as a solid and requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers must consult the Safety Data Sheet (SDS) and adhere to strict safety protocols, including the use of personal protective equipment and working in a well-ventilated area .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2 B2423886 8-(Chloromethyl)imidazo[1,5-a]pyridine CAS No. 1446321-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(chloromethyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-4-7-2-1-3-11-6-10-5-8(7)11/h1-3,5-6H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWLHTSJJNUEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Aspects of 8 Chloromethyl Imidazo 1,5 a Pyridine

Reactivity of the Chloromethyl Group: Nucleophilic Substitution and Radical Pathways

The chloromethyl group attached to the imidazo[1,5-a]pyridine (B1214698) ring is the primary site of reactivity for nucleophilic attack and can also participate in radical processes. The electron-withdrawing nature of the chlorine atom polarizes the C-Cl bond, rendering the benzylic-like carbon atom electrophilic and susceptible to reaction with a wide variety of nucleophiles.

Nucleophilic Reactivity at the Chloromethyl Moiety

The primary mode of reaction for the chloromethyl group in 8-(chloromethyl)imidazo[1,5-a]pyridine is nucleophilic substitution. This proceeds readily with a range of nucleophiles, displacing the chloride leaving group. While specific studies on the 8-chloromethyl isomer are not extensively documented, the reactivity can be inferred from similar systems. For instance, in a related 2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, the chlorine atom is readily displaced by a thiophenolate nucleophile. mdpi.com This suggests that common nucleophiles such as amines, thiolates, and alkoxides would react similarly with the 8-chloromethyl analogue to yield the corresponding substituted products.

The general scheme for this transformation can be represented as follows:

Imidazo[1,5-a]pyridine-8-CH₂Cl + Nu⁻ → Imidazo[1,5-a]pyridine-8-CH₂Nu + Cl⁻

Where Nu⁻ represents a generic nucleophile.

The following table provides examples of potential nucleophilic substitution reactions at the 8-position:

Nucleophile (Nu⁻)Reagent ExampleProduct
Amine (R₂NH)Diethylamine8-(Diethylaminomethyl)imidazo[1,5-a]pyridine
Thiolate (RS⁻)Sodium thiomethoxide8-(Methylthiomethyl)imidazo[1,5-a]pyridine
Alkoxide (RO⁻)Sodium ethoxide8-(Ethoxymethyl)imidazo[1,5-a]pyridine
Cyanide (CN⁻)Sodium cyanide8-(Cyanomethyl)imidazo[1,5-a]pyridine

These reactions are typically carried out in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, and may be facilitated by the addition of a non-nucleophilic base to neutralize any acid generated.

Radical Nucleophilic Substitution (SRN1) Pathways in Related Imidazopyridine Systems

While less common than the polar nucleophilic substitution, the chloromethyl group on an imidazopyridine ring can potentially undergo reactions via a radical nucleophilic substitution (SRN1) mechanism. This pathway is particularly relevant for substrates that can readily accept an electron to form a radical anion. The SRN1 mechanism involves a chain reaction initiated by the transfer of an electron to the substrate. The resulting radical anion then fragments, losing the leaving group to form a radical intermediate. This radical can then react with a nucleophile, and the resulting radical anion transfers its extra electron to a new substrate molecule, propagating the chain.

Studies on the related imidazo[1,2-a]pyridine (B132010) series have demonstrated the feasibility of SRN1 reactions. For example, the reaction of 2-chloromethyl-3-nitroimidazo[1,2-a]pyridine with the salt of 2-nitropropane (B154153) proceeds via an SRN1 mechanism to yield the C-alkylation product. The presence of the nitro group in this case is crucial as it is a strong electron-withdrawing group that stabilizes the radical anion intermediate.

Given the electron-rich nature of the imidazo[1,5-a]pyridine ring system, the propensity for this compound to undergo SRN1 reactions may be less pronounced compared to its nitro-substituted counterparts. However, under specific conditions, such as photochemical initiation or in the presence of strong electron donors, this pathway cannot be entirely ruled out.

Electrophilic and Nucleophilic Reactivity of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine core is an aromatic heterocyclic system with a unique distribution of electron density, which governs its reactivity towards both electrophiles and nucleophiles. The fusion of the imidazole (B134444) and pyridine (B92270) rings creates a system with distinct reactive sites.

Site-Selective Functionalization of the Imidazopyridine Ring

The imidazo[1,5-a]pyridine ring is generally considered to be electron-rich, making it susceptible to electrophilic attack. Computational and experimental studies on the parent imidazo[1,5-a]pyridine have shown that the C1 and C3 positions of the imidazole ring are the most nucleophilic and are thus the primary sites for electrophilic substitution. Halogenation, for instance, has been shown to occur selectively at the C3 position. researchgate.net

In the case of this compound, the presence of the chloromethyl group at the 8-position will influence the regioselectivity of further functionalization. The electronic effect of this substituent, whether inductively electron-withdrawing or capable of hyperconjugation, will modulate the electron density distribution in the pyridine ring.

Various methods have been developed for the synthesis and functionalization of the imidazo[1,5-a]pyridine scaffold, including cyclocondensation reactions, cycloadditions, and oxidative cyclizations. beilstein-journals.orgrsc.org These methodologies allow for the introduction of a wide range of substituents at different positions of the heterocyclic core. For instance, transition-metal-free C-H functionalization has been employed to introduce methylene (B1212753) bridges at the C1 position of imidazo[1,5-a]pyridines. rsc.org

Quaternization Reactions of the Nitrogen Heterocycle

The imidazo[1,5-a]pyridine system contains two nitrogen atoms, N2 and N4. The lone pair of electrons on the N2 atom is part of the aromatic sextet of the imidazole ring and is therefore less available for protonation or alkylation. In contrast, the N4 atom in the pyridine ring has a lone pair of electrons in an sp² hybrid orbital that is not involved in aromaticity, making it the more basic and nucleophilic nitrogen.

Consequently, quaternization reactions, such as alkylation with alkyl halides, are expected to occur selectively at the N4 position. This leads to the formation of imidazo[1,5-a]pyridinium salts. The rate and success of the quaternization reaction will depend on the nature of the alkylating agent and the steric hindrance around the N4 atom. mdpi.com For this compound, the substituent at the 8-position is not expected to significantly hinder the approach of an electrophile to the N4 nitrogen.

Reaction Mechanism Elucidation

Detailed mechanistic studies specifically for reactions involving this compound are not extensively reported in the literature. However, the mechanisms of its principal reactions can be inferred from well-established principles of organic chemistry and studies on analogous systems.

The nucleophilic substitution at the chloromethyl group is expected to proceed through a standard SN2 mechanism. This would involve a backside attack by the nucleophile on the electrophilic carbon atom, leading to an inversion of configuration if the carbon were chiral. The transition state would be a trigonal bipyramidal arrangement with the nucleophile and the leaving group in apical positions.

For the electrophilic substitution on the imidazo[1,5-a]pyridine ring, the mechanism is analogous to that of other electron-rich aromatic compounds. It involves the initial attack of the electrophile on the π-system of the ring to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the substituted product. The regioselectivity of this attack is governed by the relative stability of the possible carbocation intermediates.

In the case of potential SRN1 reactions, the mechanism would follow the characteristic chain propagation steps: initiation (electron transfer to the substrate), fragmentation of the radical anion, reaction of the radical with a nucleophile, and electron transfer from the resulting radical anion to a new substrate molecule to continue the chain.

Further experimental and computational studies would be necessary to definitively elucidate the specific reaction pathways and transition states for the various transformations of this compound.

Studies on Ring Formation Mechanisms (e.g., Amidinium Intermediates)

The synthesis of the imidazo[1,5-a]pyridine core, including derivatives like this compound, often proceeds through a cyclocondensation reaction. A key mechanistic feature of many of these syntheses is the in situ formation of an amidinium intermediate.

One well-studied approach involves the reaction of a 2-(aminomethyl)pyridine derivative with an electrophilic partner. For instance, the cyclization of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes provides a clear illustration of the role of amidinium intermediates. beilstein-journals.org In this process, the nitroalkane is first activated, for example by polyphosphoric acid (PPA), to form a highly electrophilic phosphorylated nitronate species. beilstein-journals.org

The primary amino group of the 2-(aminomethyl)pyridine then acts as a nucleophile, attacking the activated nitroalkane. This initial nucleophilic attack leads to the formation of a crucial amidinium intermediate . beilstein-journals.org This intermediate is primed for a subsequent intramolecular cyclization. The pyridine nitrogen, acting as a masked imine, participates in a 5-exo-trig cyclization onto the electrophilic carbon of the amidinium moiety. beilstein-journals.org This ring-closing step forms a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. beilstein-journals.org Subsequent deprotonation and elimination of a leaving group (such as O-phosphorylated hydroxylamine (B1172632) in the case of nitroalkane-mediated synthesis) leads to aromatization, yielding the final imidazo[1,5-a]pyridine ring system. beilstein-journals.org

The general mechanistic steps are summarized below:

StepDescriptionIntermediate Species
1Activation of the electrophile.e.g., Phosphorylated nitronate
2Nucleophilic attack by the 2-(aminomethyl)pyridine.-
3Formation of the key amidinium intermediate.Amidinium ion
4Intramolecular 5-exo-trig cyclization.2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion
5Aromatization via deprotonation and elimination.Imidazo[1,5-a]pyridine

This mechanistic pathway highlights the importance of the amidinium species as a central organizing element in the construction of the imidazo[1,5-a]pyridine scaffold.

Mechanistic Investigations of Subsequent Functionalization Reactions (e.g., C–H Functionalization)

While specific mechanistic studies on the C–H functionalization of this compound are not extensively detailed in the literature, investigations into the functionalization of the parent imidazo[1,5-a]pyridine ring system provide significant insights into the likely reactive pathways. A notable example is the metal-free C(sp²)–H functionalization for methylene insertion to form bis-imidazo[1,5-a]pyridines. nih.gov

This type of reaction proceeds via an electrophilic substitution mechanism. In the presence of an aldehyde, such as formaldehyde, the reaction is initiated by the protonation of the aldehyde, which enhances its electrophilicity. One molecule of imidazo[1,5-a]pyridine then acts as a nucleophile, with the C1 position being the most nucleophilic site, and attacks the protonated aldehyde. This results in the formation of a hydroxylated intermediate. researchgate.net

Subsequent protonation of the hydroxyl group facilitates the elimination of a water molecule, generating a resonance-stabilized carbocation. This carbocation is then susceptible to attack by a second molecule of imidazo[1,5-a]pyridine at the C1 position. The final step involves deprotonation to restore aromaticity and yield the methylene-bridged bis-imidazo[1,5-a]pyridine product. researchgate.net

The proposed mechanism for this C–H functionalization is outlined in the table below:

StepDescriptionKey Intermediate
1Protonation of the aldehyde.Protonated aldehyde
2Nucleophilic attack by the C1 position of imidazo[1,5-a]pyridine.Hydroxylated intermediate
3Protonation of the hydroxyl group and elimination of water.Resonance-stabilized carbocation
4Nucleophilic attack by a second imidazo[1,5-a]pyridine molecule.Protonated bis-imidazo[1,5-a]pyridine
5Deprotonation to yield the final product.Methylene-bridged bis-imidazo[1,5-a]pyridine

For This compound , this general mechanism of electrophilic substitution at the C1 position would be expected to operate. However, the presence of the chloromethyl group at the C8 position could influence the reactivity. The electron-withdrawing nature of the chloromethyl group might slightly deactivate the ring system towards electrophilic attack compared to the unsubstituted parent compound. Nevertheless, the fundamental mechanistic pathway involving attack at the electron-rich C1 position is anticipated to be the dominant route for C–H functionalization reactions with electrophiles. Radical-mediated functionalization pathways have also been explored for related imidazo[1,2-a]pyridine systems, suggesting that under different reaction conditions, alternative mechanisms could be operative. mdpi.com

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of the imidazo[1,5-a]pyridine core dictates its fundamental chemical and physical properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's electronic behavior.

In many imidazo[1,5-a]pyridine derivatives, the HOMO is observed to be delocalized across the entire fused ring system. mdpi.com The LUMO, conversely, is often localized primarily on the imidazopyridine moiety itself. mdpi.com This distribution of electron density is key to its role in chemical reactions and its photophysical properties.

DFT calculations are instrumental in elucidating these electronic structures. mdpi.comuctm.edu For instance, in related heterocyclic systems, DFT has been used to analyze the relationship between electronic structure and biological activity, suggesting that variations in antiviral potency can be orbitally-controlled. researchgate.netjournalmrji.com The nature and position of substituents on the imidazo[1,5-a]pyridine ring can significantly modulate the energies and shapes of these frontier orbitals, thereby fine-tuning the compound's electronic characteristics.

Density Functional Theory (DFT) Applications for Reactivity Prediction

DFT is a versatile tool for predicting the chemical reactivity of molecules. nih.gov By calculating various reactivity descriptors, researchers can gain a comprehensive understanding of a compound's potential behavior in chemical reactions. scirp.org These descriptors offer insights into stability, reactivity, and the specific sites of nucleophilic or electrophilic attack. scirp.orgscirp.org

Key global reactivity parameters derived from DFT calculations include:

HOMO and LUMO energies (EHOMO and ELUMO): The HOMO energy is related to the molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting character. nih.gov

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. scirp.org

Chemical Hardness (η) and Softness (S): These parameters quantify the resistance of a molecule to change its electron configuration. Hardness is related to the energy gap, with more stable, less reactive molecules having a larger hardness value. scirp.org

Local reactivity can be predicted using tools like the Molecular Electrostatic Potential (MEP) map and dual descriptors. scirp.org The MEP map visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. uctm.edu For imidazo[1,5-a]pyridine systems, these analyses can pinpoint which nitrogen atoms or regions of the ring are most susceptible to attack. scirp.org For example, studies on similar imidazo[1,2-a]pyridine derivatives have shown that the presence of electron-donating substituents enhances the nucleophilic nature of the compound, while electron-withdrawing groups make it more susceptible to nucleophilic attack. scirp.org

Table 1: Conceptual DFT Reactivity Descriptors

Parameter Description Implication for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital Higher value indicates stronger electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Lower value indicates stronger electron-accepting ability.
Energy Gap (ΔE) Difference between ELUMO and EHOMO Smaller gap suggests higher reactivity and lower stability. scirp.org
Hardness (η) Resistance to change in electron distribution Higher value indicates greater stability. scirp.org

| Softness (S) | Reciprocal of hardness | Higher value indicates greater reactivity. scirp.org |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the excited-state properties of molecules, such as their absorption and emission of light. tandfonline.com This is particularly relevant for imidazo[1,5-a]pyridine derivatives, which are known for their luminescence properties and potential use in optoelectronic devices like Organic Light Emitting Diodes (OLEDs). mdpi.comresearchgate.net

TD-DFT calculations can accurately predict the nature of electronic transitions responsible for UV-visible absorption. mdpi.com For example, in certain boron difluoride complexes of (imidazo[1,5-a]pyridine-3-yl)phenols, the main absorption band is primarily composed of electronic transitions from the HOMO to the LUMO+1 orbital, with a smaller contribution from the HOMO to LUMO transition. mdpi.com These transitions are typically characterized as intra-ligand charge transfers (ILCT). mdpi.com

By simulating the absorption spectra, TD-DFT helps rationalize the photophysical properties observed experimentally. tandfonline.com The method can be benchmarked against experimental data to ensure accuracy and is a vital tool in the design of new fluorophores with tailored properties. researchgate.netnih.gov The choice of functional and basis set in TD-DFT calculations is critical for obtaining reliable results that correlate well with experimental findings. nih.gov

Computational Studies on Ligand Electronic Character and π-Acceptance

Imidazo[1,5-a]pyridine derivatives are versatile ligands capable of coordinating with a wide range of metal centers to form coordination compounds and polymers. mdpi.comnih.govresearchgate.net Computational studies are essential for characterizing the electronic properties of these molecules when they act as ligands.

DFT calculations are used to determine the ligand's σ-donating and π-accepting capabilities, which are fundamental to its coordination chemistry. The HOMO energy is a good indicator of the ligand's nucleophilicity or σ-donating strength, while the LUMO energy correlates with its electrophilicity or π-accepting ability. nih.gov

Studies on related imidazo[1,5-a]pyridin-3-ylidene ligands, a class of N-heterocyclic carbenes (NHCs), have shown them to be strongly nucleophilic, with σ-donating abilities comparable to standard bulky NHC ligands. nih.gov Crucially, these computational analyses also revealed that imidazo[1,5-a]pyridin-3-ylidenes are significantly better π-acceptors than classical imidazolylidene ligands, a property attributed to the electronic structure of the fused ring system. nih.gov This enhanced π-acceptance can be critical in stabilizing metal complexes and influencing the reactivity of the catalytic center. nih.gov

Table 2: Electronic Properties of Imidazo[1,5-a]pyridine-based Ligands

Property Computational Metric Significance in Coordination Chemistry
σ-Donation HOMO Energy Level Higher HOMO energy indicates stronger σ-donation, leading to a stronger metal-ligand bond. nih.gov
π-Acceptance LUMO Energy Level Lower LUMO energy indicates better π-acceptance, which can stabilize electron-rich metal centers. nih.gov

Conclusion

8-(Chloromethyl)imidazo[1,5-a]pyridine is a functionalized heterocyclic compound whose value is primarily defined by its potential as a reactive chemical building block. While it remains largely uncharacterized in academic literature, its structure, featuring the medicinally significant imidazo[1,5-a]pyridine (B1214698) scaffold and a reactive chloromethyl handle, positions it as a useful intermediate for synthetic chemists. The expected reactivity of the chloromethyl group opens up straightforward pathways to a multitude of new and more complex derivatives. Future research leveraging this compound could lead to the discovery of novel therapeutic agents and advanced functional materials, further expanding the already rich chemistry of the imidazo[1,5-a]pyridine family.

Applications in Advanced Organic Synthesis and Catalysis

Utilization as Synthetic Building Blocks and Intermediates

The imidazo[1,5-a]pyridine (B1214698) core is a foundational building block in medicinal and materials chemistry. beilstein-journals.orgnih.gov Its derivatives are recognized for a wide range of biological activities and are used in the creation of photoluminescent sensors and ligands for transition metal catalysis. beilstein-journals.org The development of efficient synthetic routes to access these compounds is a significant area of research, with numerous methods relying on the cyclocondensation of 2-(aminomethyl)pyridine precursors with various electrophiles. beilstein-journals.orgnih.gov

The introduction of reactive functional groups, such as the chloromethyl group at the 8-position, transforms the parent heterocycle into a versatile synthetic intermediate. This allows for subsequent chemical modifications, providing a modular approach to constructing a diverse library of imidazo[1,5-a]pyridine-based molecules tailored for specific applications in catalysis and materials science.

Role in Ligand Design for Coordination Chemistry

The imidazo[1,5-a]pyridine scaffold has been extensively explored in the design of novel ligands for coordination chemistry, leading to catalysts with unique reactivity and selectivity.

A significant class of ligands derived from this scaffold are the Imidazo[1,5-a]pyridin-3-ylidenes (ImPy), a type of N-Heterocyclic Carbene (NHC). nih.govresearchgate.net These ligands are synthesized from 2H-imidazo[1,5-a]pyridin-4-ium salt precursors. researchgate.net The bicyclic geometry of ImPy ligands creates a distinct and influential coordination sphere around the metal center. researchgate.net

Key characteristics of ImPy ligands include:

Strong Electron Donation: They are powerful σ-donating ligands, comparable to widely used NHCs like IPr and IMes. nih.gov

Enhanced π-Acceptance: Unlike standard imidazolylidene ligands, ImPy ligands are significantly better π-acceptors. nih.govrsc.orgrsc.org This unique electronic profile stems from the involvement of the pyridine (B92270) ring's π* orbital in the carbene's frontier orbitals. rsc.orgrsc.org

Steric Tunability: The steric environment of the metal center can be precisely controlled by introducing substituents at the C5 position, which is in close proximity to the coordinated metal. researchgate.netnih.gov This has led to the development of sterically demanding "L-shaped" ligands that are highly effective in palladium-catalyzed cross-coupling reactions. nih.govnih.gov

These properties have been leveraged in gold(I)-catalyzed reactions, where the unique electronic and steric features of ImPy ligands promote challenging transformations. researchgate.net

Table 1: Comparison of Electronic Properties of ImPy Ligands with Standard NHCs
Ligand Typeσ-Donating Abilityπ-Accepting AbilityReference
Imidazo[1,5-a]pyridin-3-ylidenes (ImPy) Strong (matches IPr, IMes)Significantly better than IPr, IMes nih.gov
Imidazol-2-ylidenes (e.g., IPr, IMes) StrongModerate nih.gov

By fusing a chiral oxazoline (B21484) auxiliary to the imidazo[1,5-a]pyridine-3-ylidene backbone, a versatile class of chiral bidentate NHC-oxazoline ligands has been developed. acs.org The synthesis is modular, allowing for the introduction of various chiral 2-amino alcohols to create a library of ligands. acs.org

These chiral ligands form stable complexes with rhodium(I) and have proven to be highly efficient catalysts for the asymmetric hydrosilylation of a wide range of ketones. acs.orgacs.org The process demonstrates excellent functional group tolerance, even with heterocyclic substituents like pyridine or thiophene. acs.org This catalytic system operates at mild temperatures (40 °C) and provides secondary alcohols with high yields and enantioselectivities. acs.orgacs.org The success of these ligands opens possibilities for their use in other asymmetric transformations, including hydrogenation, hydroboration, and organocatalysis. acs.org

Table 2: Performance of Rh(I)-Imidazo[1,5-a]pyridine-Oxazoline Catalysts in Asymmetric Hydrosilylation of Ketones
Catalyst LoadingTemperatureYieldsEnantioselectivity (ee)Reference
0.1 mol %40 °C>90%80–95% acs.org

Bidentate ligands featuring two imidazo[1,5-a]pyridine units linked by a methylene (B1212753) or substituted methylene bridge have also been synthesized. researchgate.net These bis(imidazo[1,5-a]pyridine)methane ligands coordinate with metal centers like zinc(II) to form complexes such as [Zn(L)2]²⁺. researchgate.net The resulting coordination compounds often exhibit interesting structural arrangements and possess valuable photophysical properties, including blue-emissive fluorescence. researchgate.net Similarly, mono-, bis-, and tris-chelate complexes of zinc(II) have been prepared using 3-phenyl-1-(pyridin-2-yl)imidazo[1,5-a]pyridine, with coordination leading to a significant increase in the emission quantum yield compared to the free ligand. mdpi.com

Applications in Organocatalysis

The imidazo[1,5-a]pyridine scaffold is a valuable structural motif for the development of organocatalysts. researchgate.net The inherent properties of the heterocyclic system can be harnessed to promote chemical reactions without the need for a metal center. Furthermore, the chiral imidazo[1,5-a]pyridine-oxazoline framework, successful in metal-based catalysis, holds significant promise for applications in asymmetric organocatalysis, expanding the utility of this versatile scaffold. acs.org

Integration into Organic Optoelectronic Materials (as molecular scaffolds)

Imidazo[1,5-a]pyridine derivatives are widely recognized for their luminescent properties and are used as core components in organic optoelectronic materials. mdpi.comresearchgate.net They serve as molecular scaffolds for dyes, polymers, and materials for organic light-emitting diodes (OLEDs). researchgate.net

Key features that make them suitable for these applications include:

Intense Emission and Tunability: These compounds are known for their strong fluorescence, and their optical properties can be tuned by chemical modification. mdpi.com

Bipolar Nature: The scaffold possesses both electron-donating and electron-accepting characteristics, facilitating intramolecular charge transfer (ICT), which is crucial for emissive materials. rsc.orgtandfonline.com

High Thermal Stability: Materials based on this framework exhibit excellent thermal stability, a critical requirement for durable electronic devices. rsc.orgtandfonline.com

High Quantum Yields: They often display high photoluminescence quantum yields, leading to efficient light emission. rsc.org

Researchers have designed fluorophores by conjugating the imidazo[1,5-a]pyridine unit (as a donor) with an acceptor like benzimidazole, creating materials with strong emission in the solid state. rsc.org These materials have been successfully incorporated into OLEDs, demonstrating good device performance, including high luminous efficiency and external quantum efficiency, for applications in solid-state lighting. tandfonline.com

Table 3: Performance of an Imidazo[1,5-a]pyridine-Anthracene based OLED
ParameterValueReference
Luminous Efficiency 4.4 cd A⁻¹ tandfonline.com
Power Efficiency 2.2 lm W⁻¹ tandfonline.com
External Quantum Efficiency (EQE) 3.2% tandfonline.com
Turn-on Voltage 7 V tandfonline.com
Emitted Light Color Greenish-Yellow tandfonline.com

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of imidazo[1,5-a]pyridine (B1214698) derivatives. Analysis of ¹H and ¹³C NMR spectra, along with advanced NMR experiments, allows for the precise mapping of the molecule's framework.

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, providing a fingerprint of the molecular structure. In imidazo[1,5-a]pyridine systems, the position of substituents significantly influences the resonance of the aromatic protons and carbons.

For instance, in derivatives of imidazo[1,5-a]pyridine, the protons on the pyridine (B92270) ring (positions 5, 6, 7, and 8) and the imidazole (B134444) ring (positions 1 and 3) exhibit characteristic chemical shifts. The introduction of a chloromethyl group at the C8 position is expected to influence the chemical shift of the adjacent H7 proton. Similarly, substitutions on the imidazole ring affect the electronic density across the bicyclic system, leading to predictable upfield or downfield shifts. nih.gov

The ¹³C NMR spectra provide complementary information. The carbon atoms of the imidazo[1,5-a]pyridine core resonate at distinct chemical shifts, which are influenced by the presence of electron-donating or electron-withdrawing groups. For example, studies on related N-heterocyclic olefins based on the imidazo[1,5-a]pyridine scaffold show significant high-field shifts in both ¹H and ¹³C NMR signals for the core structure, indicating an electron-rich nature. nih.gov

Below is a table summarizing typical NMR data for substituted imidazo[1,5-a]pyridine derivatives, illustrating the effect of substitution on chemical shifts.

CompoundPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one---
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione---
3-phenyl-1-phenylH-imidazo[1,5-a]pyridineH-17.78 (d, J=8.0 Hz)137.0
H-56.19 (t, J=8.0 Hz)120.0
H-66.40 (m)119.4
H-76.91 (m)113.8
C-1-129.1
C-3-134.8
C-5-120.0
C-6-119.4
C-7-113.8
C-8a-122.9

Data compiled from various sources for illustrative purposes. unito.it

Beyond standard ¹H and ¹³C NMR, advanced techniques provide deeper structural insights. The analysis of coupling constants (J-values) is crucial for determining the connectivity and spatial relationships between atoms. wpmucdn.com For instance, three-bond proton-proton (³JHH) coupling constants in the range of 6-8 Hz are typical for adjacent protons on sp³-hybridized carbons, while values for protons on sp²-hybridized carbons, such as those in the imidazo[1,5-a]pyridine ring, can vary more widely and indicate the nature of the bond and dihedral angles. libretexts.org The selective incorporation of isotopes like ¹⁵N can be used to measure ¹H-¹⁵N and ¹³C-¹⁵N coupling constants, which provide unambiguous information about molecular structures and reaction pathways in nitrogen heterocycles. nih.gov

While not commonly reported for imidazo[1,5-a]pyridines, ⁷⁷Se NMR spectroscopy is a powerful tool for probing the electronic properties of molecules containing selenium. scispace.com The ⁷⁷Se chemical shift is highly sensitive to the electronic environment, covering a range of nearly 800 ppm. researchgate.net This technique has been used to assess the π-acceptor strength of N-heterocyclic carbenes (NHCs) by analyzing the ⁷⁷Se chemical shifts of their selenium adducts. researchgate.netresearchgate.net Application of this technique to a selenium-containing derivative of 8-(Chloromethyl)imidazo[1,5-a]pyridine could provide valuable data on the electronic character of the heterocyclic system. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation patterns observed in the mass spectrum, particularly under electron ionization (EI-MS), offer valuable structural information. For this compound, characteristic fragmentation pathways would be expected. A primary fragmentation would likely involve the loss of the chloromethyl group (•CH₂Cl) or a chlorine radical (•Cl), leading to significant fragment ions. Subsequent fragmentation of the imidazo[1,5-a]pyridine core would produce a series of smaller charged fragments. Studies on the fragmentation of related 3-phenoxy imidazo[1,2-a]pyridines have shown that homolytic cleavage of the C-O bond is a characteristic fragmentation pathway, which helps to identify the core scaffold. nih.gov Similarly, for chlorinated compounds, fragmentation pathways generating a chloronium ion can be characteristic. nih.govresearchgate.net

Electrospray ionization (ESI-MS) is often used for analyzing coordination complexes or for softer ionization, typically showing the protonated molecular ion [M+H]⁺. mdpi.com Tandem mass spectrometry (MS/MS) on this ion can be used to induce fragmentation and further elucidate the structure.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not widely reported, the structures of several closely related derivatives have been determined, providing insight into the geometry of the imidazo[1,5-a]pyridine core.

For example, the single-crystal X-ray structures of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thione and 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-one have been elucidated. lew.roresearchgate.net These studies confirm the planar nature of the fused bicyclic system. The analysis of bond lengths within these structures provides evidence for their thione/ketone tautomeric forms in the solid state. For instance, in the thione derivative, the C1-S bond length of 1.684(2) Å is indicative of a double bond. lew.ro In the one derivative, the C1-O bond length of 1.235(3) Å also clearly shows double bond character. researchgate.net

The table below presents selected bond lengths from a representative imidazo[1,5-a]pyridine derivative.

CompoundBondBond Length (Å)
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3(2H)-thioneC1-N11.383(2)
C1-N21.347(3)
C1-S1.684(2)
C2-N21.375(3)
C4-Cl1.721(2)
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3(2H)-oneC1-N11.395(3)
C1-N21.353(4)
C1-O1.235(3)
C2-N21.390(4)
C4-Cl1.729(3)

Data from Mihorianu et al. (2010). lew.ro

The imidazo[1,5-a]pyridine scaffold is an effective ligand in coordination chemistry, capable of forming stable complexes with various metal ions. nih.gov The nitrogen atoms in the heterocyclic system, particularly the pyridine-like nitrogen, can act as donor atoms. When appropriately substituted, such as with a pyridyl group at the 1- or 3-position, the imidazo[1,5-a]pyridine derivative can act as a bidentate N,N-chelating ligand, similar to the well-known 2,2'-bipyridine. uva.esrsc.org

X-ray structural analysis of these coordination complexes reveals the geometry around the metal center and the binding mode of the ligand. For example, several palladium(II) and platinum(II) complexes with 3-substituted 1-(2-pyridyl)-imidazo[1,5-a]pyridine ligands have been synthesized and structurally characterized. rsc.org These studies confirmed that the ligands coordinate to the metal in a chelate fashion through the pyridyl nitrogen and a nitrogen atom from the imidazo[1,5-a]pyridine core. rsc.org

Furthermore, ditopic imidazo[1,5-a]pyridine derivatives have been used to construct one- and two-dimensional Zn(II) coordination polymers. nih.govresearchgate.net In these structures, the imidazo[1,5-a]pyridine ligand can act as a linker between metal centers or as an ancillary ligand. These crystal structures also highlight the significant role of π-π stacking interactions between the planar heterocyclic ligands in the solid-state assembly. nih.govresearchgate.net The formation of a mesoionic imidazo[1,5-a]pyridine has also been structurally characterized within a copper complex, showcasing the diverse coordination chemistry of this scaffold. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds. For this compound, the IR spectrum provides valuable information about its constituent parts, including the fused imidazo[1,5-a]pyridine ring system and the chloromethyl substituent.

C-H Stretching Vibrations: The region above 3000 cm⁻¹ is characteristic of C-H stretching vibrations. Aromatic C-H bonds on the imidazopyridine ring are expected to produce sharp, medium-intensity bands in the 3100-3000 cm⁻¹ range. libretexts.orgacs.org The aliphatic C-H stretching vibrations from the chloromethyl (-CH₂Cl) group are anticipated to appear just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ region. acs.org

C=C and C=N Stretching Vibrations: The double bond region, typically between 1650 cm⁻¹ and 1400 cm⁻¹, is one of the most informative parts of the spectrum for heterocyclic aromatic compounds. The stretching vibrations of the C=C and C=N bonds within the fused ring system are expected to give rise to a series of sharp, medium-to-strong absorption bands. researchgate.netpw.edu.pl For the parent imidazo[1,2-a]pyridine (B132010), these ring stretching modes have been observed in the 1630-1450 cm⁻¹ range. acs.org

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region. It contains a complex series of absorption bands resulting from various bending and stretching vibrations, making it unique for each molecule. This region includes in-plane and out-of-plane C-H bending vibrations. libretexts.org

C-Cl Stretching Vibration: A key vibration for confirming the presence of the chloromethyl group is the C-Cl stretch. This bond vibration typically gives rise to a strong absorption in the 800-600 cm⁻¹ range. researchgate.net The exact position can be influenced by the electronic environment of the molecule.

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (-CH₂)2960 - 2850Medium
C=C and C=N Ring Stretching1630 - 1450Medium to Strong
C-H In-plane Bending1400 - 1000Medium
C-H Out-of-plane Bending900 - 675Strong
C-Cl Stretch800 - 600Strong

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in chemistry used to determine the mass percentage of each element within a compound. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized substance, thereby confirming its purity and identity. davidson.edu For a pure sample of this compound, the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) should closely match the theoretical values calculated from its molecular formula, C₈H₇ClN₂.

The theoretical elemental composition is calculated by dividing the total mass of each element in the formula by the compound's molecular weight and multiplying by 100. The molecular weight of this compound is 166.61 g/mol . The calculated theoretical percentages provide a benchmark against which the results from experimental analysis, typically performed using combustion analysis, are compared. acs.org A close correlation between the found and calculated values provides strong evidence for the correct chemical composition.

The table below presents the theoretical elemental composition for this compound.

ElementSymbolAtomic Weight (g/mol)Theoretical Percentage (%)
CarbonC12.01157.68
HydrogenH1.0084.23
ChlorineCl35.45321.28
NitrogenN14.00716.81

Q & A

Q. Table 1: Fluorescence Quantum Yields of Selected Derivatives

CompoundSubstituentΦF (CH₃CN)Reference
1 π-Conjugating0.29
2 Non-conjugating0.10

Q. Table 2: Common Synthetic Routes and Yields

MethodCatalystYield (%)Reference
I₂-mediated C–H aminationNaOAc70–85
Microwave LiCl catalysisLiCl65–80
Salt formation63

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.